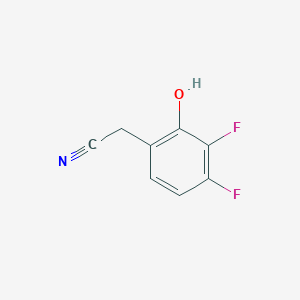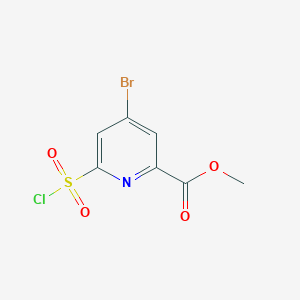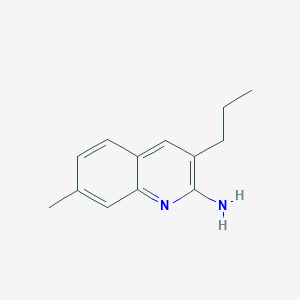
3,4-Difluoro-2-hydroxyphenylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Difluoro-2-hydroxyphenylacetonitrile is an organic compound with the molecular formula C8H5F2NO It is a derivative of phenylacetonitrile, where the phenyl ring is substituted with two fluorine atoms at the 3 and 4 positions and a hydroxyl group at the 2 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Difluoro-2-hydroxyphenylacetonitrile typically involves the introduction of fluorine atoms and a hydroxyl group onto the phenylacetonitrile backbone. One common method is the nucleophilic aromatic substitution reaction, where fluorine atoms are introduced using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The hydroxyl group can be introduced via hydroxylation reactions using reagents like hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, including halogenation and hydroxylation reactions. The choice of reagents and conditions is optimized for large-scale production to ensure high yield and purity. Catalysts and solvents are selected to facilitate the reactions and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Difluoro-2-hydroxyphenylacetonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed
Oxidation: Formation of 3,4-Difluoro-2-hydroxybenzaldehyde
Reduction: Formation of 3,4-Difluoro-2-hydroxyphenylethylamine
Substitution: Formation of various substituted phenylacetonitriles depending on the nucleophile used
Aplicaciones Científicas De Investigación
3,4-Difluoro-2-hydroxyphenylacetonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3,4-Difluoro-2-hydroxyphenylacetonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its targets, while the hydroxyl group can participate in hydrogen bonding interactions.
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyphenylacetonitrile: Lacks the fluorine atoms, making it less hydrophobic and potentially less bioactive.
2,3-Difluoro-4-hydroxyphenylacetonitrile: Similar structure but with different substitution pattern, which can affect its reactivity and biological activity.
3,4-Difluorophenylacetylene: Contains a triple bond instead of a nitrile group, leading to different chemical properties and applications.
Uniqueness
3,4-Difluoro-2-hydroxyphenylacetonitrile is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which can significantly influence its chemical reactivity and biological activity. The presence of fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules.
Propiedades
Fórmula molecular |
C8H5F2NO |
|---|---|
Peso molecular |
169.13 g/mol |
Nombre IUPAC |
2-(3,4-difluoro-2-hydroxyphenyl)acetonitrile |
InChI |
InChI=1S/C8H5F2NO/c9-6-2-1-5(3-4-11)8(12)7(6)10/h1-2,12H,3H2 |
Clave InChI |
LYGSASGBEDRBAX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1CC#N)O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















